Spiro[3.5]nonan-1-OL, also known as spiro[3.5]nonan-3-ol, is a bicyclic organic compound characterized by its unique spiro structure, which consists of two rings that share a single atom. Its molecular formula is , and it has a molecular weight of approximately 140.22 g/mol. This compound is of interest in various scientific fields, including organic chemistry and medicinal chemistry, due to its structural properties and potential applications.
Spiro[3.5]nonan-1-OL can be sourced from chemical databases such as PubChem, which provides detailed information about its chemical properties and synthesis methods. It falls under the classification of spiro compounds, specifically those containing nonane structures. Spiro compounds are notable for their unique three-dimensional arrangements, which can influence their reactivity and interactions with biological systems.
The synthesis of spiro[3.5]nonan-1-OL can be achieved through several methodologies, often involving multi-step reactions that utilize various organic reagents. One notable method involves the use of palladium-catalyzed domino cyclization techniques, which facilitate the formation of the spirocyclic structure through intramolecular alkene reactions. This approach is advantageous for its efficiency and ability to generate complex molecular architectures in fewer steps compared to traditional methods.
A specific synthetic route involves:
This multi-step process allows for high yields and greater control over reaction conditions, making it suitable for industrial applications .
The molecular structure of spiro[3.5]nonan-1-OL features a central carbon atom shared between two cycloalkane rings, resulting in a unique three-dimensional configuration that impacts its chemical behavior. The canonical SMILES representation for this compound is C1CCC2(CC1)CCC2O
, indicating the arrangement of carbon atoms and the presence of a hydroxyl group.
Key structural data includes:
Spiro[3.5]nonan-1-OL can participate in various chemical reactions typical of alcohols and spiro compounds:
The versatility in its reactivity makes it a valuable intermediate in organic synthesis and pharmaceuticals .
The mechanism by which spiro[3.5]nonan-1-OL exerts its effects—particularly in biological contexts—can involve several pathways:
These mechanisms highlight the importance of understanding both the chemical behavior and biological interactions of this compound .
Spiro[3.5]nonan-1-OL exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and industry .
Spiro[3.5]nonan-1-OL has several applications across scientific disciplines:
The ongoing research into this compound underscores its potential significance in advancing chemical sciences .
The catalytic asymmetric synthesis of spiro[3.5]nonane derivatives represents a significant advancement in accessing enantiomerically enriched scaffolds for natural product synthesis. A pivotal approach involves pinacol-like rearrangements of tertiary cyclopropyl alcohols under acidic conditions to construct the spiro[3.5]nonane skeleton with high precision. As demonstrated in the synthesis of cryptolaevilactone model compounds, treatment of 4,4-dimethylcyclohexanone with cyclopropyl phenyl sulfide yields tertiary alcohol 15, which undergoes BF₃-catalyzed rearrangement to spiro ketone 14 in 87% yield [1]. This intermediate serves as a strategic precursor for further functionalization into spiro[3.5]nonan-1-ol derivatives through selective reduction protocols.
Recent methodological innovations include chemoselective hydrogenations of unsaturated precursors. For example, catalytic hydrogenation (10% Pd/C, 1 atm H₂) of spiro[3.5]non-7-en-6-one in methanol achieves near-quantitative conversion (96.4%) to saturated spiro[3.5]nonan-6-one within 5.5 hours [7]. Subsequent stereoselective reduction of the ketone moiety using chiral catalysts like (-)-DIP-Cl provides access to enantiomerically enriched spiro[3.5]nonan-1-ol derivatives, though optimization of enantioselectivity remains challenging for this sterically congested system. Alternative routes employ decarboxylative spirocyclization of 6,8-dioxospiro[3.5]nonane-7,9-dicarboxylic acid derivatives under thermal conditions, offering atom-economical access to functionalized spiro frameworks [4].
Table 1: Key Synthetic Methods for Spiro[3.5]nonane Derivatives
Method | Starting Material | Key Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Pinacol Rearrangement | Cyclohexanone derivative | HBF₄ catalysis | Spiro ketone 14 | 87% | [1] |
Catalytic Hydrogenation | Spiro[3.5]non-7-en-6-one | 10% Pd/C, H₂ (1 atm), MeOH | Spiro[3.5]nonan-6-one | 96.4% | [7] |
Decarboxylative Ring Formation | Diethyl 3-oxopentanedioate | NaOEt, cyclobutanone, Δ | Spiro[3.5]nonane-6,8-dione | 75% | [4] |
The spiro[3.5]nonane core emerges in nature through concerted biosynthetic pathways involving terpenoid-polyketide hybridization. Cryptolaevilactones (CLs) A–L—structurally unique meroterpenoids isolated from Cryptocarya laevigata—exemplify natural products containing this scaffold. Their proposed biosynthesis initiates with a [2+2] cycloaddition between the monoterpene β-phellandrene and a polyketide derived from cinnamoyl-CoA and five malonyl-CoA units [1]. This abiotic transformation generates the spiro[3.5]nonane skeleton with specific stereochemistry, later modified through enzymatic oxidations and lactonizations.
The oxidative functionalization patterns observed in CLs provide critical inspiration for synthetic designs targeting spiro[3.5]nonan-1-ol analogues. In CLs A–C, enzymatic hydroxylation at C-8 (equivalent to C-1 in spiro[3.5]nonan-1-ol numbering) establishes a stereogenic center that influences subsequent intramolecular reactions. Notably, post-cyclization modifications—including regioselective dehydrations (forming Δ⁸,⁹ CLs G–J) and stereospecific Michael additions of lactone moieties (yielding bicyclic CLs D–F)—highlight the reactivity landscape of the spiroalcohol core in biological systems [1]. These transformations underscore nature’s ability to diversify the spiro[3.5]nonane architecture from a common biosynthetic intermediate, guiding chemists toward biomimetic strategies for complex analogue synthesis.
Stereocontrol in spiro[3.5]nonan-1-ol derivatives presents formidable challenges due to conformational rigidity and the presence of multiple stereogenic centers. Key breakthroughs leverage substrate-directed diastereoselection and chiral auxiliaries to install substituents with defined stereochemistry. During cryptolaevilactone model synthesis, aldol reactions between acetyl spiro-nonane 23 and aldehyde 22 under Mukaiyama conditions (BF₃·OEt₂, -50°C) generated C-6/C-8 syn and anti diastereomers in a 34:66 ratio, demonstrating moderate selectivity influenced by existing stereocenters [1]. The trans-relationship between acetyl and styryl groups in 23—confirmed by NOESY correlations (H-9/H-12 and H-11/H-13)—dictates facial selectivity during nucleophilic addition.
Alternative stereocontrol strategies include:
Table 2: Stereoselective Functionalization Approaches for Spiro[3.5]nonane Derivatives
Reaction Type | Conditions | Stereochemical Outcome | Diastereomeric Ratio | Reference |
---|---|---|---|---|
Mukaiyama Aldol Reaction | BF₃·OEt₂, -50°C | C-6/C-8 syn vs anti isomers | 34:66 | [1] |
Van Leusen Homologation | TosMIC, K₂CO₃ | Exclusive trans-nitrile formation | Single isomer | [1] |
Hydride Reduction | NaBH₄, MeOH | Diastereoselective alcohol formation | >95:5 | [1] |
Despite significant advances in solution-phase synthesis of spiro[3.5]nonan-1-ol derivatives, solid-phase approaches remain underdeveloped based on current literature. No immobilized catalyst systems or polymer-supported methodologies specifically targeting this scaffold were identified in the analyzed sources. This gap highlights an opportunity for methodological innovation, particularly through resin-bound substrates enabling telescoped syntheses. Potential strategies could adapt known spirocyclization tactics:
Future developments in this area should focus on enabling multistep telescoping, particularly for synthesizing pharmaceutically relevant spiro[3.5]nonan-1-ol derivatives where purity and scalability are paramount. The structural complexity of these systems—particularly the sterically congested spirojunction—presents unique challenges for solid-phase methodology development that warrant dedicated investigation.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: